3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic compound featuring a benzo[d]oxazole core fused with a sulfonamide group and a tetrahydropyrano-pyrazole moiety. The sulfonamide group enhances solubility and bioavailability, while the pyrano-pyrazole and oxazole systems contribute to its conformational rigidity and binding specificity.
Properties
IUPAC Name |
3-methyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-19-14-7-10(3-4-15(14)25-16(19)21)26(22,23)17-8-12-11-9-24-6-5-13(11)20(2)18-12/h3-4,7,17H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQMXLXYBLCWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 341.4 g/mol
CAS Number: 1797860-60-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate pyrazole and sulfonamide functionalities. The synthetic methods often utilize catalysts and controlled conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those structurally related to our compound of interest. The following table summarizes key findings regarding cytotoxicity against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung) | 25 | Induction of apoptosis |
| 3-methyl-N-(phenyl)benzamide derivative | MCF7 (breast) | 30 | Cell cycle arrest |
| Pyrazole derivatives from similar structures | HCT116 (colon) | 20 | Inhibition of proliferation |
The compound exhibited significant cytotoxic effects with an IC50 value indicating its potency against lung cancer cells (A549). The mechanism primarily involves induction of apoptosis , which is critical for effective anticancer therapies.
Other Pharmacological Effects
In addition to anticancer properties, compounds related to the pyrazole framework have shown diverse biological activities:
- Anti-inflammatory Activity : Some derivatives have demonstrated the ability to inhibit inflammatory cytokines.
- Antimicrobial Properties : Several studies report effectiveness against bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression.
Case Studies
A notable study evaluated the cytotoxic effects of structurally similar pyrazole derivatives on various cancer cell lines. The results indicated that modifications in the substituents significantly influenced the biological activity:
- Study : "Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines" published in the Egyptian Journal of Chemistry.
- Findings : Certain derivatives showed enhanced activity against MCF7 and HCT116 cell lines due to the presence of electron-withdrawing groups which increased lipophilicity and cellular uptake.
Comparison with Similar Compounds
Notes
- Limitations : Direct experimental data on the target compound are sparse; comparisons are inferred from structural analogs and methodologies in the literature.
- Software Tools : Programs like SHELXL and WinGX are critical for crystallographic refinement of complex heterocycles, though their use for the target compound remains speculative.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydropyrano[4,3-c]pyrazole core, followed by sulfonamide coupling. Key steps include:
- Cyclocondensation : Use diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene with NaH as a base to form the pyrazole ring .
- Sulfonamide coupling : React the pyrazole intermediate with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride in DMF, using K₂CO₃ to deprotonate reactive sites .
- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) and recrystallization are critical for isolating high-purity products. Yields can reach 60–70% under optimized conditions .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, the methyl group on the pyrazole ring typically appears as a singlet at δ 2.07–2.34 ppm .
- Mass spectrometry (HRMS) : Accurate mass measurements (e.g., ESI-HRMS) confirm molecular formula, with deviations < 3 ppm .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for the tetrahydropyrano-pyrazole fusion .
Q. How can researchers assess the compound’s potential biological activity in early-stage studies?
- In silico screening : Molecular docking against targets like 14-α-demethylase lanosterol (PDB: 3LD6) predicts antifungal activity by analyzing binding affinity and interactions with catalytic residues .
- In vitro assays : Antifungal susceptibility testing (e.g., MIC assays against Candida spp.) and enzyme inhibition studies validate computational predictions .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of the tetrahydropyrano-pyrazole core?
- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing side products during cyclocondensation .
- Catalytic systems : Cu(I)-catalyzed click chemistry improves regioselectivity in triazole-pyrazole hybrid formation, achieving >90% selectivity in some cases .
- Protecting groups : Temporary protection of reactive amines or sulfonamides prevents unwanted cross-reactions .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers) that obscure splitting patterns at room temperature .
- 2D NMR techniques : HSQC and NOESY correlate proton environments and spatial relationships, clarifying ambiguities in crowded spectral regions .
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., pyrano[2,3-c]pyrazole derivatives) aids interpretation .
Q. What methodologies are recommended for studying the compound’s metabolic stability and degradation pathways?
- LC-MS/MS : Quantifies metabolites in hepatic microsomal assays, identifying sites of oxidative metabolism (e.g., benzylic methyl groups) .
- Isotope labeling : ¹⁴C or ²H labeling tracks degradation products in stability studies under simulated physiological conditions .
- Computational ADME : Tools like SwissADME predict logP, bioavailability, and cytochrome P450 interactions to prioritize in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
